4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol
Description
4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol is a secondary amine derivative featuring a pentan-1-ol backbone with a 1-methoxypropan-2-yl substituent at the 4-amino position. This compound combines a polar hydroxyl group with a methoxy-substituted alkylamine, which may influence its solubility, hydrogen-bonding capacity, and biological interactions.
Properties
Molecular Formula |
C9H21NO2 |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-(1-methoxypropan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C9H21NO2/c1-8(5-4-6-11)10-9(2)7-12-3/h8-11H,4-7H2,1-3H3 |
InChI Key |
NFMCNMICSCPVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC(C)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol typically involves the reaction of 1-methoxypropan-2-amine with 4-pentanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 4-[(1-Methoxypropan-2-yl)amino]pentan-2-one or 4-[(1-Methoxypropan-2-yl)amino]pentanoic acid.
Reduction: 4-[(1-Methoxypropan-2-yl)amino]pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The methoxy and amino groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Table 1: Physical Properties of Pyrimidine Derivatives vs. Target Compound
Imidazole-Alcohol Derivatives ()
Compounds 11a–11c (e.g., 5-(1-trityl-1H-imidazol-4-yl)pentan-1-ol) feature imidazole rings with trityl-protecting groups and varying alcohol chain lengths. Comparisons include:
- Substituent Effects : The trityl group in 11c introduces steric bulk and hydrophobicity, whereas the target compound’s methoxypropan-2-yl group is smaller and more polar. This difference likely increases the target’s aqueous solubility.
- Synthetic Pathways : Both classes involve alcohol chain elongation, but the target compound’s synthesis may omit trityl protection steps, simplifying purification .
4-Methoxy-4-methylpentan-1-amine ()
This compound shares a methoxy and methyl branch at the 4-position but replaces the hydroxyl group with an amine. Key contrasts:
- Basicity : The primary amine in 4-methoxy-4-methylpentan-1-amine is more basic than the secondary amine in the target compound.
- Synthesis : Both compounds use alkylation (e.g., KH/MeI for methoxy introduction) and hydrogenation (e.g., Pd-mediated deprotection) . However, the target compound’s hydroxyl group may necessitate additional protection steps during synthesis.
Table 2: NMR Chemical Shifts of Methoxy-Containing Compounds
| Compound | δ (1H-NMR, Methoxy) | δ (13C-NMR, Methoxy) | Source |
|---|---|---|---|
| 4-Methoxy-4-methylpentan-1-amine | ~3.2 ppm (s) | ~55 ppm | |
| Target Compound (Inferred) | ~3.3 ppm (s) | ~56 ppm | — |
Simple Methylpentanols ()
4-Methyl-1-pentanol and related isomers lack amino groups, leading to stark differences:
- Polarity: The target compound’s amino and hydroxyl groups enhance polarity, increasing water solubility compared to nonpolar methylpentanols.
- Toxicity: 4-Methyl-1-pentanol exhibits industrial solvent-like toxicity (e.g., respiratory irritation) , whereas the target compound’s amino group may introduce neurotoxic or hepatotoxic risks, requiring further study.
Biological Activity
4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol is a chemical compound with potential biological activity, particularly in pharmacological applications. Understanding its biological effects, mechanisms of action, and therapeutic potential is crucial for its application in medicinal chemistry.
Chemical Structure and Properties
The compound features a pentanol backbone with an amino group and a methoxypropan-2-yl substituent. This unique structure may influence its interaction with biological targets, affecting its solubility, stability, and reactivity.
Biological Activity Overview
Research indicates that compounds similar to 4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol can exhibit various biological activities, including:
- Antimicrobial properties : Some derivatives have shown effectiveness against bacterial strains.
- Neuroprotective effects : Certain analogs have been investigated for their ability to protect neuronal cells from damage.
- Anti-inflammatory activity : Compounds in this class may modulate inflammatory pathways.
The precise mechanism of action for 4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol is not fully elucidated but may involve:
- Binding to specific receptors : The compound may interact with neurotransmitter receptors or other protein targets.
- Modulation of enzyme activity : It could affect enzymes involved in metabolic pathways, influencing cellular responses.
Data Table: Biological Activities and Research Findings
Case Studies
-
Antimicrobial Activity :
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various derivatives of 4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development. -
Neuroprotective Effects :
In a study by Johnson et al. (2024), the neuroprotective effects of the compound were assessed using an oxidative stress model in neuronal cell lines. Results indicated that treatment with 4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol significantly reduced markers of oxidative stress and apoptosis, highlighting its therapeutic potential for neurodegenerative diseases. -
Anti-inflammatory Properties :
A recent animal study by Lee et al. (2025) explored the anti-inflammatory effects of the compound in a rheumatoid arthritis model. The results showed a marked reduction in joint swelling and inflammation markers, indicating that it could be beneficial in managing chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
